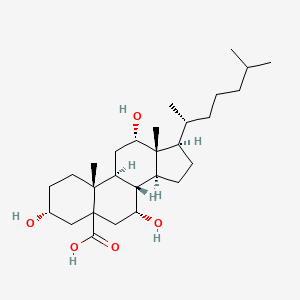
25R-3|A,7|A,12|A-Trihydroxy-5|A-cholestanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 25R-3 involves several steps starting from diosgenin. The synthetic route includes the conversion of diosgenin to (25R)-26-hydroxycholesterol, followed by benzoylation to form (25R)-cholest-5-ene-3β,26-diol 3β,26-dibenzoate. This intermediate undergoes allylic bromination and dehydrobromination to yield (25R)-cholesta-5,7-diene-3β,26-diol 3β,26-dibenzoate. Subsequent hydrogenation-isomerization and controlled oxidation with CrO3-dimethylpyrazole produce (25R)-3β,26-dihydroxy-5α-cholest-8(14)-en-15-one 3β,26-bis(cyclohexanecarboxylate). Finally, acid hydrolysis of the diester gives the desired compound .
Chemical Reactions Analysis
25R-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include CrO3-dimethylpyrazole for oxidation and ammonium chloride in acetic anhydride for substitution reactions . Major products formed from these reactions include (25R)-cholesta-5,7-diene-3β,26-diol and (25R)-3β-chlorine-furosta-5,20(22)-dien-26-ol .
Scientific Research Applications
25R-3 has a wide range of scientific research applications. It is used in the study of cholesterol metabolism due to its potent inhibitory effects on sterol synthesis . In biology and medicine, it has been investigated for its hypocholesterolemic activity and its potential role in regulating cholesterol levels in mammalian cells . Additionally, it has applications in the pharmaceutical industry as a lead compound for the development of new drugs targeting cholesterol metabolism .
Mechanism of Action
The mechanism of action of 25R-3 involves the inhibition of sterol synthesis. It acts by suppressing the levels of coenzyme A reductase in cultured 3-hydroxy-3-methylglutaryl mammalian cells . This inhibition leads to a decrease in cholesterol synthesis and an overall reduction in cholesterol levels. The compound also inhibits oleoyl coenzyme A-dependent esterification of cholesterol in jejunal microsomes .
Comparison with Similar Compounds
25R-3 can be compared with other similar compounds such as (25S)-3β,26-dihydroxy-5α-cholest-8(14)-en-15-one and (25R)-3β-chlorine-furosta-5,20(22)-dien-26-ol . While these compounds share structural similarities, 25R-3 is unique in its potent inhibitory effects on sterol synthesis and its significant hypocholesterolemic activity . The differentiation between the 25R- and 25S-isomers is crucial as they exhibit different biological activities .
Properties
Molecular Formula |
C28H48O5 |
|---|---|
Molecular Weight |
464.7 g/mol |
IUPAC Name |
(3R,7R,8R,9S,10R,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-5-carboxylic acid |
InChI |
InChI=1S/C28H48O5/c1-16(2)7-6-8-17(3)19-9-10-20-24-21(13-23(31)27(19,20)5)26(4)12-11-18(29)14-28(26,25(32)33)15-22(24)30/h16-24,29-31H,6-15H2,1-5H3,(H,32,33)/t17-,18-,19-,20+,21+,22-,23+,24+,26-,27-,28?/m1/s1 |
InChI Key |
JIFNDZCDNLFAKC-LRLIEMPNSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4([C@@]3(CC[C@H](C4)O)C)C(=O)O)O)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4(C3(CCC(C4)O)C)C(=O)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















